Columbin Exhibits 6.2-Fold COX-2 Selectivity Over COX-1 Compared to Non-Selective NSAIDs Like Aspirin
Columbin selectively inhibits COX-2 with an EC50 of 53.1 μM, while showing 6.2-fold lower potency against COX-1 (EC50 = 327 μM) [1]. In contrast, the non-selective NSAID aspirin (acetylsalicylic acid) inhibits both COX-1 and COX-2 at similar concentrations (IC50 values ranging from ~1-20 μM for COX-1 and ~200 μM for COX-2 depending on assay) [2]. This selectivity profile positions Columbin as a valuable tool for studying COX-2-mediated inflammatory pathways without the confounding COX-1 inhibition that causes gastrointestinal side effects.
| Evidence Dimension | COX-2 selectivity over COX-1 |
|---|---|
| Target Compound Data | EC50(COX-2) = 53.1 μM, EC50(COX-1) = 327 μM; Selectivity ratio = 6.2 |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid) IC50(COX-1) ≈ 1-20 μM, IC50(COX-2) ≈ 200 μM; Selectivity ratio ≈ 10-200 fold in favor of COX-1 |
| Quantified Difference | Columbin shows a 6.2-fold selectivity for COX-2 over COX-1, whereas aspirin shows >10-fold selectivity for COX-1 over COX-2 |
| Conditions | In vitro enzyme inhibition assay (biochemical kit) |
Why This Matters
This selectivity profile allows researchers to dissect COX-2-specific inflammatory mechanisms without the confounding effects of COX-1 inhibition, which is crucial for developing anti-inflammatory therapies with improved gastrointestinal safety.
- [1] Abdelwahab SI, et al. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation. Eur J Pharmacol. 2012;678(1-3):61-70. View Source
- [2] Warner TD, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-8. View Source
